
Forrestiacids K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Forrestiacids K is a terpenoid compound derived from the vulnerable conifer Pseudotsuga forrestii. This compound functions as an inhibitor of ATP-citrate lyase, an enzyme involved in lipid metabolism . This compound is part of a unique class of [4 + 2]-type triterpene-diterpene hybrids .
Vorbereitungsmethoden
Forrestiacids K is isolated from Pseudotsuga forrestii using a combination of conventional phytochemical procedures and an LC-MS/MS-based molecular ion networking strategy . The synthetic routes and reaction conditions for this compound involve the chemical transformation from forrestiacid A to forrestiacid K . The preparation method includes dissolving 2 mg of the compound in 50 μL of DMSO to create a mother liquor with a concentration of 40 mg/mL .
Analyse Chemischer Reaktionen
Forrestiacids K undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its unique [4 + 2]-type hybrid structure, which arises from a normal lanostane-type dienophile and an abietane moiety (diene) . Common reagents and conditions used in these reactions include spectroscopic data, chemical transformation, electronic circular dichroism calculations, and single-crystal X-ray diffraction analysis . The major products formed from these reactions are other triterpene-diterpene hybrids, such as forrestiacids E to J .
Wissenschaftliche Forschungsanwendungen
Forrestiacids K has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of ATP-citrate lyase, with IC50 values ranging from 1.8 to 11 μM . This inhibition makes it a potential therapeutic agent for hyperlipidemia, hypercholesterolemia, and other metabolic disorders . Additionally, this compound has been studied for its potential use in drug discovery and development, particularly in the search for new natural products-derived drugs .
Wirkmechanismus
The mechanism of action of forrestiacids K involves the inhibition of ATP-citrate lyase, an enzyme that plays a crucial role in lipid metabolism . By inhibiting this enzyme, this compound disrupts the conversion of citrate to acetyl-CoA, a key step in the synthesis of fatty acids and cholesterol . Molecular docking studies have shown that this compound interacts with the ACL enzyme, with binding affinities ranging from -9.9 to -10.7 kcal/mol .
Vergleich Mit ähnlichen Verbindungen
Forrestiacids K is part of a unique class of [4 + 2]-type triterpene-diterpene hybrids, which also includes forrestiacids E to J . These compounds share a similar structure and mechanism of action, but this compound stands out due to its potent inhibition of ATP-citrate lyase . Other similar compounds include bempedoic acid, a dicarboxylic acid derivative that also inhibits ATP-citrate lyase and is used in the treatment of hypercholesterolemia .
Eigenschaften
Molekularformel |
C50H74O6 |
|---|---|
Molekulargewicht |
771.1 g/mol |
IUPAC-Name |
(1S,4R,5R,9R,10R,12R,13S,14R)-5,9,14-trimethyl-13-[(3R)-3-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butanoyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |
InChI |
InChI=1S/C50H74O6/c1-28(2)31-27-50-24-17-37-45(7,19-12-20-46(37,8)41(53)54)38(50)26-30(31)40(49(50,11)42(55)56)35(51)25-29(3)32-15-22-48(10)34-13-14-36-43(4,5)39(52)18-21-44(36,6)33(34)16-23-47(32,48)9/h27-30,32,36-38,40H,12-26H2,1-11H3,(H,53,54)(H,55,56)/t29-,30+,32-,36+,37-,38-,40-,44-,45+,46-,47-,48+,49+,50+/m1/s1 |
InChI-Schlüssel |
OZFLOLIMHNNNBU-RVQSGOMJSA-N |
Isomerische SMILES |
C[C@H](CC(=O)[C@H]1[C@H]2C[C@@H]3[C@]4(CCC[C@@]([C@@H]4CC[C@]3([C@]1(C)C(=O)O)C=C2C(C)C)(C)C(=O)O)C)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |
Kanonische SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3(C)C(=O)O)C(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)(CCCC4(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


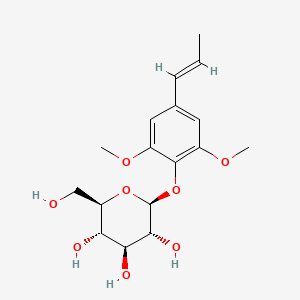
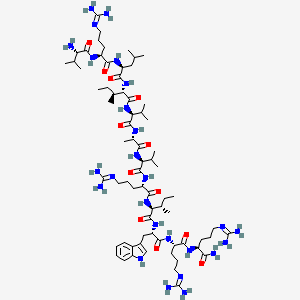
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
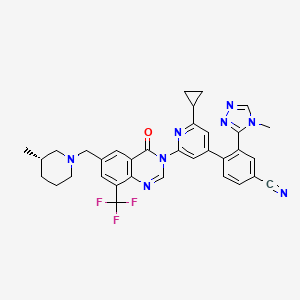
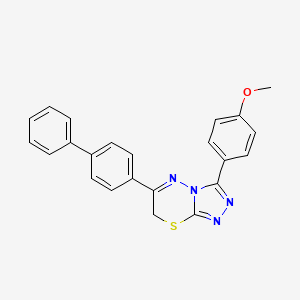
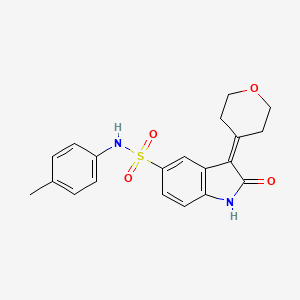



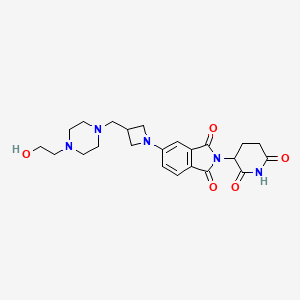
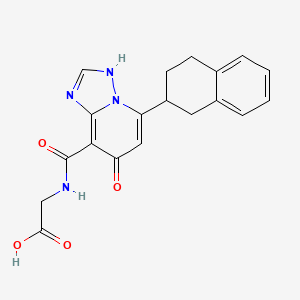
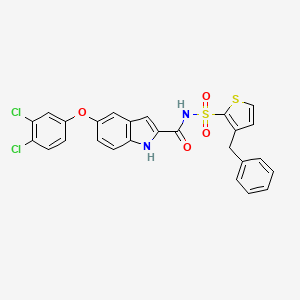
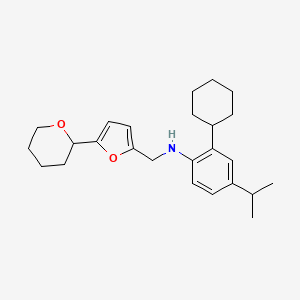
![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
